molecular formula CH2N2O B15429291 N-Methylidenenitrous amide CAS No. 90251-09-5

N-Methylidenenitrous amide

Cat. No.: B15429291
CAS No.: 90251-09-5
M. Wt: 58.040 g/mol
InChI Key: TUOMHODPBDYYSJ-UHFFFAOYSA-N
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Description

N-Methylidenenitrous Amide is a specialized N-nitrosamide compound of interest in advanced organic synthesis and chemical research. As part of the N-nitroso compounds family, which are recognized for their role as reactive intermediates, it serves as a potential precursor for generating other functionalized molecules and in the study of C-H bond activation and functionalization catalyzed by transition metals . These compounds can undergo various transformations to construct valuable synthetic intermediates, including hydrazines and heterocycles, making them useful for preparing structurally significant compounds . Handling this reagent requires specific safety protocols. N-Nitroso compounds, including nitrosamides, are known to exhibit mutagenic and carcinogenic properties and may alkylate cellular macromolecules such as DNA . It is imperative to use appropriate personal protective equipment and handle the material in a well-ventilated environment, such as a fume hood, to minimize exposure risk. Researchers should consult the relevant Safety Data Sheet (SDS) before use. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

N-methylidenenitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2O/c1-2-3-4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOMHODPBDYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90848276
Record name N-Methylidenenitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90848276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.040 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90251-09-5
Record name N-Methylidenenitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90848276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Synthesis of N-Nitrosamides Under Mild Conditions

Author: BenchChem Technical Support Team. Date: September 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamides are a class of organic compounds characterized by a nitroso group attached to the nitrogen atom of an amide. While historically recognized for their biological activities, they also serve as versatile synthetic intermediates. Traditional methods for the synthesis of N-nitrosamides often require harsh acidic conditions and the use of potentially hazardous nitrosating agents. This application note details a mild, efficient, and solvent-free protocol for the synthesis of N-nitrosamides from N-alkyl amides using tert-butyl nitrite (B80452) (TBN) as the nitrosating agent. This method offers several advantages, including high yields, short reaction times, a broad substrate scope, and environmentally benign byproducts, making it a valuable tool for organic synthesis and drug discovery.[1][2]

Data Presentation

The use of tert-butyl nitrite (TBN) under solvent-free (neat) conditions at room temperature provides excellent yields for the N-nitrosation of a variety of N-alkyl amides. The reaction is generally complete within one hour. Below is a summary of the substrate scope and corresponding yields for this protocol.[3]

Table 1: Substrate Scope for the Synthesis of N-Nitrosamides using TBN [3]

EntrySubstrate (N-Alkyl Amide)Product (N-Nitrosamide)Time (h)Yield (%)
1N-methylbenzamideN-methyl-N-nitrosobenzamide197
2N-ethylbenzamideN-ethyl-N-nitrosobenzamide195
3N-propylbenzamideN-nitroso-N-propylbenzamide194
4N-butylbenzamideN-butyl-N-nitrosobenzamide195
5N-benzylbenzamideN-benzyl-N-nitrosobenzamide196
6N-methyl-4-methylbenzamideN,4-dimethyl-N-nitrosobenzamide195
74-methoxy-N-methylbenzamide4-methoxy-N-methyl-N-nitrosobenzamide194
84-chloro-N-methylbenzamide4-chloro-N-methyl-N-nitrosobenzamide196
9N-methyl-2-phenylacetamideN-methyl-N-nitroso-2-phenylacetamide195
10N-methylacetamideN-methyl-N-nitrosoacetamide193

Experimental Protocols

General Procedure for the Synthesis of N-Nitrosamides

The following protocol is based on the method developed by Yedage and Bhanage for the N-nitrosation of N-alkyl amides using tert-butyl nitrite.[1][2][3]

Materials:

  • N-alkyl amide (1.0 mmol)

  • tert-Butyl nitrite (TBN) (1.5 mmol)

  • Round-bottom flask or vial with a magnetic stir bar

  • Magnetic stir plate

Procedure:

  • To a clean and dry round-bottom flask or vial containing a magnetic stir bar, add the N-alkyl amide (1.0 mmol).

  • Add tert-butyl nitrite (1.5 mmol) to the flask at room temperature (29 °C).

  • Stir the resulting mixture vigorously at room temperature. For solid amides, the reaction mixture will typically turn into a yellow-colored liquid as the N-nitrosamide product forms.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, the desired N-nitrosamide is obtained in high purity. If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Note on Safety: N-nitroso compounds are often potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Mandatory Visualization

Experimental Workflow for N-Nitrosamide Synthesis

The following diagram illustrates the straightforward workflow for the synthesis of N-nitrosamides under mild, solvent-free conditions.

Caption: Workflow for the solvent-free synthesis of N-nitrosamides using TBN.

References

Troubleshooting & Optimization

Overcoming matrix effects in N-nitrosamine analysis

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in N-nitrosamine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of N-nitrosamine analysis?

A1: Matrix effects are the alteration of an analyte's response (signal suppression or enhancement) due to the presence of other components in the sample matrix. In N-nitrosamine analysis, these interfering components can co-elute with the target nitrosamines and affect their ionization efficiency in the mass spectrometer source, leading to inaccurate quantification.[1][2] This is a significant challenge, especially when detecting trace levels of nitrosamines in complex matrices like pharmaceutical drug products, food, or cosmetics.[3][4]

Q2: Why are matrix effects a significant concern for N-nitrosamine analysis?

A2: N-nitrosamines are potent mutagenic carcinogens, and regulatory agencies have set stringent acceptable intake (AI) limits, often in the nanogram range.[5][6] Matrix effects can lead to the underestimation of nitrosamine (B1359907) levels (ion suppression), potentially resulting in the release of a non-compliant product, or overestimation (ion enhancement), leading to unnecessary and costly investigations and batch rejections. Therefore, mitigating matrix effects is crucial for accurate, sensitive, and reliable quantification to ensure patient safety and regulatory compliance.[7][[“]]

Q3: What are the common sources of matrix effects in pharmaceutical and food samples?

A3: In pharmaceutical products, matrix effects can originate from the active pharmaceutical ingredient (API) itself, excipients (e.g., mannitol, lactose, polymers), and other formulation components.[1][9] In food analysis, common sources include fats, proteins, carbohydrates, salts, and pigments.[10][11] For cosmetics, ingredients like surfactants, oils, and emulsifiers can cause significant interference.[12][13]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for correcting matrix effects.[1][14] A SIL-IS is a version of the target analyte where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium, Carbon-13). Since the SIL-IS has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same degree of signal suppression or enhancement. By calculating the ratio of the native analyte to the SIL-IS, the matrix effect can be accurately compensated for, leading to reliable quantification.[14]

Troubleshooting Guide

Q5: My analyte recovery is low and inconsistent. What should I investigate first?

A5: Low and inconsistent recovery is often linked to the sample preparation stage.

  • Extraction Efficiency: Re-evaluate your extraction technique. For complex matrices, a simple "dilute-and-shoot" approach may be insufficient. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help clean the sample by removing interfering components.[1][4]

  • SPE Sorbent and Solvents: Ensure the chosen SPE sorbent is appropriate for the polarity of your target nitrosamines. Optimize the wash and elution solvent compositions and volumes to maximize analyte recovery while minimizing the co-extraction of matrix components.

  • pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of certain nitrosamines. Ensure the pH is optimized for your specific analytes and matrix.

Q6: I am observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?

A6: Signal suppression is a common matrix effect in LC-MS/MS.

  • Chromatographic Separation: Improve the chromatographic separation between the target analytes and the co-eluting matrix components. Try a different column chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl phases can offer different selectivity compared to standard C18 columns) or adjust the gradient profile to better resolve interferences.[1][3]

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components reaching the MS source. However, ensure that after dilution, the analyte concentration remains above the method's limit of quantification (LOQ).[1]

  • Ionization Source Optimization: Experiment with the atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[15][16] Optimizing source parameters like curtain gas flow can also help reduce background noise and improve the signal-to-noise ratio.[3]

Q7: How can I confirm that what I'm seeing is a matrix effect and not an issue with my instrument or standard?

A7: A post-extraction spike experiment is a reliable way to diagnose matrix effects.

  • Prepare two samples: (A) a blank matrix extract spiked with the analyte standard after the extraction process and (B) a pure solvent solution spiked with the same concentration of the analyte standard.

  • Analyze both samples and compare the analyte peak areas.

  • Matrix Effect (%) = (Peak Area in A / Peak Area in B) * 100

    • A value close to 100% indicates minimal matrix effect.

    • A value significantly less than 100% indicates ion suppression.

    • A value significantly greater than 100% indicates ion enhancement.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for N-Nitrosamine Analysis

TechniquePrincipleTypical Recovery (%)AdvantagesDisadvantagesCommon Matrices
Dilute-and-Shoot Sample is diluted with a suitable solvent and injected directly.Highly variableFast, simple, minimal sample handling.High risk of matrix effects and instrument contamination.Simple drug formulations, drinking water.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.60 - 110%Effective for removing salts and highly polar interferences.Can be labor-intensive, requires large volumes of organic solvents.Pharmaceuticals, cosmetics, wastewater.[17]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while matrix components are washed away.70 - 120%High concentration factor, effective cleanup, amenable to automation.Requires method development to optimize sorbent and solvents.Pharmaceuticals, food, environmental samples.[4][14]
Dispersive Liquid-Liquid Microextraction (DLLME) A small amount of extraction solvent is dispersed into the aqueous sample.80 - 115%Fast, low solvent consumption, high enrichment factor.Can be complex to optimize, sensitive to experimental parameters.Cosmetics, food matrices.[11][12]

Table 2: Typical Limits of Quantification (LOQ) for Common N-Nitrosamines

N-NitrosamineAnalytical TechniqueMatrixTypical LOQ
NDMAGC-MS/MSSartan Drugs0.05 - 0.25 ng/mL[18]
NDEALC-MS/MSMetformin~0.1 ng/mL[19]
NDMALC-HRMSRanitidine0.01 - 0.03 ppm
NMBALC-MS/MSSartan Drugs< 0.03 ppm[19]
NDMAGC-MSWater0.4 - 4 ng/L[14]

Experimental Protocols & Visualizations

General Workflow for N-Nitrosamine Analysis

The following diagram illustrates a typical workflow for analyzing N-nitrosamines, highlighting key stages where matrix effects can be addressed.

Figure 1. General analytical workflow for N-nitrosamines.
Troubleshooting Decision Tree for Matrix Effects

This diagram provides a logical path for troubleshooting common issues related to matrix effects during N-nitrosamine analysis.

Figure 2. Decision tree for troubleshooting matrix effects.
Protocol 3.1: Solid-Phase Extraction (SPE) for N-Nitrosamines in a Pharmaceutical Formulation

Objective: To clean up a dissolved drug product sample and concentrate N-nitrosamines prior to LC-MS/MS analysis.

Materials:

  • SPE Cartridge (e.g., a polymeric reversed-phase sorbent)

  • SPE Vacuum Manifold

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Dichloromethane (DCM)

  • Sample: 100 mg of drug product dissolved in 10 mL of water, spiked with SIL-IS.

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the 10 mL sample solution onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing (to remove interferences):

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all water.

  • Elution:

    • Elute the target N-nitrosamines from the cartridge using 2 x 3 mL aliquots of DCM.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol) for analysis.

Protocol 3.2: Liquid-Liquid Extraction (LLE) for N-Nitrosamines

Objective: To extract N-nitrosamines from an aqueous sample into an organic solvent.

Materials:

  • Separatory Funnel (or 15 mL centrifuge tubes for smaller volumes)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • Sample: 10 mL of aqueous sample, spiked with SIL-IS.

Methodology:

  • Extraction:

    • Place the 10 mL sample into a separatory funnel.

    • Add 10 mL of DCM to the funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 5-10 minutes.

  • Collection:

    • Drain the lower organic layer (DCM) into a clean collection flask.

    • Repeat the extraction step two more times with fresh 10 mL aliquots of DCM, combining the organic layers.

  • Drying:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase for analysis.

References

Safety Operating Guide

Safe Disposal of N-Methylidenenitrous Amide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Methylidenenitrous amide and related N-nitroso compounds is critical to ensure laboratory safety and environmental protection. These compounds are often chemically reactive, unstable, and may be carcinogenic.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, based on established protocols for managing hazardous chemical waste.

I. Hazard Assessment and Data

Hazard ClassificationDescriptionAssociated RisksCitation
Carcinogenicity Suspected or known to cause cancer.N-nitrosodiethylamine is classified as a substance that may cause cancer.[2]
Mutagenicity Suspected of causing genetic defects.N-nitrosodiethylamine is suspected of causing genetic defects.[2]
Acute Toxicity Toxic or fatal if swallowed or inhaled.N-nitrosodimethylamine is fatal if swallowed or inhaled. N-nitrosodiethylamine is toxic if swallowed.[2]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.N-nitrosodimethylamine can cause damage to the liver.
Environmental Hazard Toxic or harmful to aquatic life with long-lasting effects.N-nitrosodiethylamine and N-nitrosodimethylamine are harmful or toxic to aquatic life.[2]
Chemical Reactivity Can decompose to form hazardous byproducts.N-nitrosamides can decompose to produce diazoalkanes and diazo esters, which are reactive intermediates.[3] Decomposition can be initiated by changes in pH or temperature.[3][4]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[2]
  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]

2. In-Lab Decontamination (Small Quantities):

  • Caution: This step should only be performed by trained personnel and for very small residual quantities.
  • Principle: N-nitrosamines can be decomposed by treatment with a Fenton reagent (H₂O₂ and Fe(II) ion), which leads to the release of nitric oxide.[6]
  • Procedure:
  • Prepare a fresh solution of Fenton's reagent.
  • Slowly and carefully add the this compound waste to the Fenton's reagent solution in a suitable container within the fume hood.
  • Allow the reaction to proceed until gas evolution ceases.
  • Neutralize the resulting solution to a pH between 6 and 8.
  • Dispose of the neutralized solution as aqueous waste, following institutional guidelines.

3. Waste Collection and Labeling (Bulk Quantities and Contaminated Materials):

  • Waste Container: Use a designated, properly labeled, and chemically compatible waste container with a secure screw cap.
  • Labeling: The waste label must clearly state:
  • "Hazardous Waste"
  • "this compound"
  • The specific hazards (e.g., "Carcinogen," "Acutely Toxic")
  • The accumulation start date
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It is incompatible with strong oxidizing agents, reducing agents, and strong acids.[5][7]

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
  • Ensure the storage area is away from heat, sparks, and open flames.
  • Secondary containment is highly recommended to prevent spills.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Do not pour this compound waste down the drain. [7]

III. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Handling Protocols for N-Methylidenenitrous Amide

Author: BenchChem Technical Support Team. Date: September 2025

Immediate Safety and Hazard Information

N-nitrosamines are a class of compounds considered to be probable human carcinogens.[1] Exposure routes include inhalation, ingestion, and skin absorption. Due to their carcinogenic, mutagenic, and teratogenic nature, all work with N-Methylidenenitrous amide should be conducted with the assumption that it is a highly hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent any direct contact with this compound.

PPE CategorySpecification
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.
Eye and Face Protection Chemical safety goggles and a face shield are required.
Body Protection A disposable, back-closing laboratory gown over a standard lab coat. All clothing worn in the designated work area should be considered potentially contaminated.
Respiratory Protection For any operations that could generate aerosols or vapors, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[2] All work with the pure compound or concentrated solutions should be performed within a certified chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Procedures

  • Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.[3] Access to this area should be restricted to authorized personnel only.[4][5]

  • Engineering Controls: A certified chemical fume hood with a face velocity of at least 100 feet per minute is the primary engineering control. All manipulations of the compound, including weighing, dissolving, and transferring, must occur within the fume hood.[3]

  • Weighing and Preparation:

    • Before weighing, place a disposable, plastic-backed absorbent pad on the balance surface within the fume hood.[6]

    • Use dedicated glassware and utensils for handling this compound.

    • Handle the compound in the smallest quantities necessary for the experiment.

  • During the Experiment:

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid the creation of aerosols or dust.

    • Continuously monitor the work area for any signs of spills or contamination.

  • Decontamination:

    • All surfaces and equipment in the designated area should be decontaminated after each use.

    • A common decontamination solution for N-nitrosamines is a mixture of hydrobromic acid and acetic acid.[7] However, the suitability of this for this compound should be confirmed.

    • Alternatively, UV light can be used to degrade some nitrosamines.[7]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatible.

    • Sharps: Contaminated needles and other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

  • Chemical Inactivation (where feasible):

    • Chemical degradation procedures can be employed to inactivate N-nitrosamine waste. One method involves treatment with aluminum-nickel alloy powder in an aqueous alkali solution, which reduces the nitrosamine (B1359907) to the corresponding amine.[8] This should only be performed by trained personnel following a validated standard operating procedure.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][4][9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.